molecular formula C15H12N2O2S B5740476 S-1H-benzimidazol-2-yl O-benzyl thiocarbonate

S-1H-benzimidazol-2-yl O-benzyl thiocarbonate

Cat. No. B5740476
M. Wt: 284.3 g/mol
InChI Key: FTBYIVUQUFXOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-1H-benzimidazol-2-yl O-benzyl thiocarbonate is a chemical compound that has shown significant potential in scientific research. This compound is a thiocarbonate derivative of benzimidazole, which has been found to possess various biological activities. In recent years, researchers have been exploring the synthesis, mechanism of action, biochemical and physiological effects, and potential applications of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate.

Mechanism of Action

The mechanism of action of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate is not fully understood. However, studies have suggested that the compound may exert its biological activities by interacting with various cellular targets. For example, S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to disrupt the integrity of the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to reduce the levels of inflammatory cytokines in vitro and in vivo. Additionally, S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of various bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using S-1H-benzimidazol-2-yl O-benzyl thiocarbonate in lab experiments is its broad spectrum of biological activities. The compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile tool for scientific research. Additionally, the synthesis of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate is relatively straightforward, and the compound is stable under standard laboratory conditions.
However, there are also limitations to using S-1H-benzimidazol-2-yl O-benzyl thiocarbonate in lab experiments. For example, the compound may exhibit cytotoxicity at high concentrations, which could limit its use in certain assays. Additionally, the mechanism of action of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate is not fully understood, which could make it challenging to interpret the results of some experiments.

Future Directions

There are several future directions for research on S-1H-benzimidazol-2-yl O-benzyl thiocarbonate. One potential area of investigation is the development of new synthetic routes to improve the yield and purity of the compound. Additionally, researchers could explore the use of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate as a lead compound for the development of new drugs with improved biological activities. Finally, further studies could be conducted to elucidate the mechanism of action of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate and to identify its cellular targets.

Synthesis Methods

The synthesis of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate involves the reaction between benzimidazole and benzyl chlorothiocarbonate in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for use in scientific research. For example, S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been investigated for its potential to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been found to possess potent antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

benzyl 1H-benzimidazol-2-ylsulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(19-10-11-6-2-1-3-7-11)20-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBYIVUQUFXOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-1H-benzimidazol-2-yl O-benzyl carbonothioate

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